
2,4-Dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine: is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are commonly found in many pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 3-fluoro-4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., potassium carbonate) in solvents like DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases in solvents like toluene or ethanol.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of pyrimidine amines.
Coupling Reactions: Formation of biaryl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2,4-Dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of pyrimidine derivatives. It helps in understanding how modifications to the pyrimidine ring affect biological activity .
Medicine: Its unique structure allows it to interact with specific biological targets, making it a valuable lead compound for drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new agrochemicals with improved efficacy and safety profiles .
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, or inflammation .
Comparación Con Compuestos Similares
- 2,4-Dichloro-5-fluoropyrimidine
- 2,4-Dichloro-6-fluoropyrimidine
- 2,4-Dichloro-6-methylpyrimidine
Comparison: Compared to these similar compounds, 2,4-Dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine has a unique combination of substituents that confer distinct chemical and biological properties. The presence of the 3-fluoro-4-methoxyphenyl group enhances its ability to interact with specific biological targets, making it more potent in certain applications .
Propiedades
Fórmula molecular |
C11H7Cl2FN2O |
|---|---|
Peso molecular |
273.09 g/mol |
Nombre IUPAC |
2,4-dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine |
InChI |
InChI=1S/C11H7Cl2FN2O/c1-17-9-3-2-6(4-7(9)14)8-5-10(12)16-11(13)15-8/h2-5H,1H3 |
Clave InChI |
IESHZJMMWRQXFT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


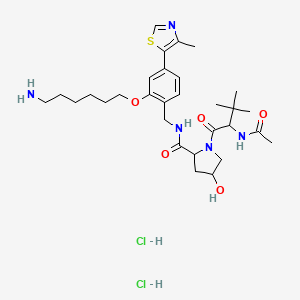
![Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B12079428.png)


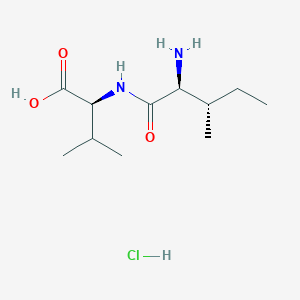

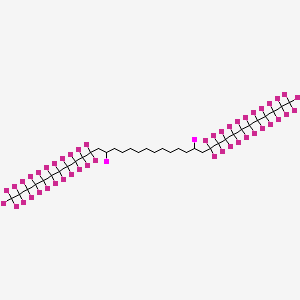
![tert-butyl 7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate](/img/structure/B12079463.png)

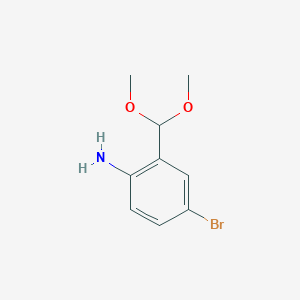

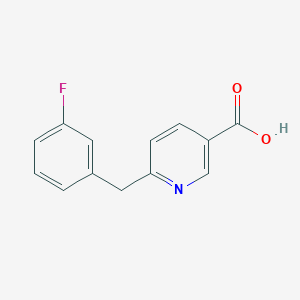
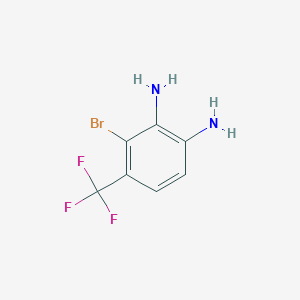
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12079511.png)
